Triphenylarsine oxide
Overview
Description
Synthesis Analysis
The synthesis of triphenylarsine oxide typically involves the oxidation of triphenylarsine (Ph3As) with dioxygen, often in the presence of iron compounds acting as catalysts. This process is conducted in solutions like acetonitrile at slightly elevated temperatures and atmospheric pressure of dioxygen, leading to selective and quantitative yields (Vancova & Ondrejkovičová, 1983).
Molecular Structure Analysis
The molecular structure of triphenylarsine oxide has been determined to feature discrete centrosymmetric dimers with water molecules hydrogen bonded to the oxygen atoms of triphenylarsine oxide molecules. The molecule itself does not possess any symmetry due to unequal rotations of the phenyl rings around the C–As bonds. Some key molecular dimensions include AsO 1.644 ± 0.007, As–C 1.907 ± 0.009 A, C–As–C 108.0, and C–As–O 110.9° (Ferguson & Macaulay, 1969).
Chemical Reactions and Properties
Triphenylarsine oxide reacts with various compounds, forming different products depending on the reaction conditions. For example, it forms complexes with tetrachlorocatechol stabilized by chelating hydrogen bonds (Farris & Robinson, 1971), and reacts with aqueous hydrogen fluoride to produce triphenylarsine difluoride under certain conditions (Glidewell et al., 1981).
Physical Properties Analysis
The crystal structure of triphenylarsine oxide is crucial in determining its physical properties. For instance, its interaction with nitric acid adducts has been studied to reveal properties related to molecular dimensions and hydrogen bonding, affecting its physical characteristics and reactivity (Batt et al., 1998).
Chemical Properties Analysis
The chemical properties of triphenylarsine oxide include its reactivity towards different reagents and its role in forming complexes with metals. For example, it acts as an extractant for the solvent extraction of uranium and thorium salicylates, indicating its application in nuclear chemistry and extraction processes (Patil & Shinde, 1997).
Scientific Research Applications
Extraction of Uranium and Thorium : Triphenylarsine oxide is used as an extractant for uranium and thorium salicylates in solvent extraction processes. This method is noted for its simplicity, precision, and effectiveness in determining uranium and thorium in monazite sand samples (Patil & Shinde, 1997).
Crystal and Molecular Structure Analysis : The crystal structure of triphenylarsine oxide monohydrate has been determined, providing insights into its molecular dimensions and bonding characteristics (Ferguson & Macaulay, 1969).
Synthesis via Oxidation of Triphenylarsine : Triphenylarsine oxide can be synthesized by reacting triphenylarsine with dioxygen in the presence of iron compounds, which act as catalysts. This oxidation process is selective and quantitative (Vancova & Ondrejkovičová, 1983).
Extraction of Titanium, Zirconium, and Hafnium : It has been used as an extractant for quadrivalent titanium, zirconium, and hafnium from salicylate media, demonstrating rapid, accurate, and highly reproducible extraction (Bhilare, Nambiar & Shinde, 1997).
Complexes with Yttrium and Lanthanide Nitrates : Complexes of triphenylarsine oxide with yttrium and lanthanide nitrates have been studied, indicating strong metal-ligand bonds (Cousins & Hart, 1967).
Infrared Spectra Analysis : The infrared spectra of triphenylarsine oxide and its complexes have been reported, contributing to the detailed assignment of compounds (Deacon & Green, 1969).
Oxidation in Iron(III) Thiocyanate Complexes : Triphenylarsine is oxidized to triphenylarsine oxide in the presence of iron(III) thiocyanate complexes, with a discussion on their stereochemistry (Vancova & Melnik, 1989).
Enthalpy of Combustion and Formation : The standard enthalpy of combustion of triphenylarsine oxide has been measured, contributing to the understanding of its thermodynamic properties (Barnes, Burkinshaw & Mortimer, 1988).
Extraction of Gallium, Indium, and Thallium : A method has been proposed for the extraction and separation of gallium, indium, and thallium using triphenylarsine oxide, highlighting its applicability in the analysis of alloy samples (Vartak & Shinde, 1998).
Reactions with Aqueous Hydrogen Fluoride : Triphenylarsine oxide reacts with aqueous hydrogen fluoride, leading to the formation of different compounds and providing insights into its reactivity (Glidewell, Harris, Holden, Liles & McKechnie, 1981).
Safety And Hazards
properties
IUPAC Name |
diphenylarsorylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJBRYGLQNRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AsO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061570 | |
Record name | Triphenylarsine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061570 | |
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Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige crystals; [Aldrich MSDS] Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Triphenylarsine oxide | |
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Product Name |
Triphenylarsine oxide | |
CAS RN |
1153-05-5 | |
Record name | Triphenylarsine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1153-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsine oxide, triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPHENYLARSINE OXIDE | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arsine oxide, triphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Triphenylarsine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061570 | |
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Record name | Triphenylarsine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.246 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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